Lamivudine triphosphate

HBV polymerase inhibition resistance mechanism enzyme kinetics

Lamivudine triphosphate (3TC-TP, CAS 143188-53-8) is the pharmacologically active intracellular triphosphate anabolite of the nucleoside reverse transcriptase inhibitor lamivudine. As an L-nucleoside analog triphosphate, 3TC-TP inhibits HBV DNA polymerase and HIV-1 reverse transcriptase via chain termination following incorporation into nascent viral DNA.

Molecular Formula C8H14N3O12P3S
Molecular Weight 469.20 g/mol
CAS No. 143188-53-8
Cat. No. B10858620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine triphosphate
CAS143188-53-8
Molecular FormulaC8H14N3O12P3S
Molecular Weight469.20 g/mol
Structural Identifiers
SMILESC1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1
InChIKeyYLEQMGZZMCJKCN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine Triphosphate (3TC-TP) CAS 143188-53-8: Active Intracellular Metabolite for HBV and HIV Polymerase Inhibition Studies


Lamivudine triphosphate (3TC-TP, CAS 143188-53-8) is the pharmacologically active intracellular triphosphate anabolite of the nucleoside reverse transcriptase inhibitor lamivudine [1]. As an L-nucleoside analog triphosphate, 3TC-TP inhibits HBV DNA polymerase and HIV-1 reverse transcriptase via chain termination following incorporation into nascent viral DNA [2]. The compound is supplied as a pre-phosphorylated active species (purity ≥95% by HPLC, typical concentration 10 mM aqueous solution), enabling direct in vitro enzymatic studies without reliance on cellular phosphorylation machinery [3].

Why Lamivudine Triphosphate Cannot Be Substituted with Lamivudine or Other NRTI Triphosphates in Mechanistic Studies


Generic substitution fails at the triphosphate level because lamivudine triphosphate is the terminal active metabolite requiring intracellular phosphorylation of lamivudine by cellular kinases, a process that introduces substantial interindividual variability (population coefficient of variation 47–87%) [1]. In mechanistic and biochemical assays, use of the parent nucleoside lamivudine introduces confounding variables of cellular uptake and phosphorylation efficiency. Moreover, substitution with other cytidine analog triphosphates (e.g., emtricitabine triphosphate, zalcitabine triphosphate) is not valid due to differential inhibition constants (Ki) against HBV polymerase, distinct mitochondrial DNA polymerase γ incorporation efficiencies, and divergent resistance mutation profiles [2][3]. Direct procurement of pre-phosphorylated 3TC-TP eliminates phosphorylation-dependent variability and ensures the specific inhibitory profile of the L-(-)-enantiomer is evaluated.

Quantitative Differentiation Evidence: Lamivudine Triphosphate vs. Closest Analogs in Enzymatic and Cellular Assays


HBV Polymerase Inhibition: Ki Values for Wild-Type vs. Resistant Mutant Polymerases

3TC-TP inhibits wild-type HBV DNA polymerase with Ki values in the submicromolar range. Against clinically relevant YMDD motif mutants (rtM204I/V, designated M552I/V in early nomenclature), the Ki increases substantially, providing a quantitative benchmark for resistance studies [1]. In head-to-head comparison, both 3TC-TP and FTC-TP exhibit comparable 8- to 30-fold increases in Ki against Met552Ile/Val mutant polymerases relative to wild-type [2].

HBV polymerase inhibition resistance mechanism enzyme kinetics

Intracellular Pharmacokinetics: 3TC-TP Accumulation Kinetics vs. Zidovudine Triphosphate in PBMCs and SMCs

Population pharmacokinetic modeling reveals that 3TC-TP achieves steady-state in peripheral blood mononuclear cells (PBMCs) within 3 days, compared to 2 days for zidovudine triphosphate (ZDV-TP). However, in seminal mononuclear cells (SMCs), 3TC-TP requires 2 weeks to reach steady-state, whereas ZDV-TP achieves steady-state within 2 days [1]. The SMC/PBMC concentration ratio for 3TC-TP is 1.0, versus 0.36 for ZDV-TP [2].

intracellular pharmacokinetics PBMC SMC steady-state kinetics

Mitochondrial DNA Polymerase γ Selectivity: (-)-3TC-TP vs. (+)-3TC-TP vs. ddCTP

Human mitochondrial DNA polymerase γ incorporates (-)-3TC-triphosphate 16-fold less efficiently than the corresponding (+)-isomer and 1,140-fold less efficiently than dideoxy-CTP (ddCTP, the active form of zalcitabine) [1]. This stereoselective discrimination at the polymerase active site correlates with the lower mitochondrial toxicity observed clinically for (-)-3TC relative to other cytidine analogs [2].

mitochondrial toxicity polymerase gamma enantiomer selectivity

Resistance Mutation Impact: M184V/M204V Fold Resistance to 3TC-TP

The M184V mutation in HIV-1 reverse transcriptase (corresponding to rtM204V in HBV polymerase) confers >500-fold resistance to lamivudine triphosphate [1]. In HBV polymerase, the combination mutation rtL180M + rtM204V increases the IC50 for lamivudine to >100 μM, representing >2,500-fold resistance relative to wild-type (IC50 = 0.04 ± 0.01 μM) [2]. This extreme fold change contrasts with minimal cross-resistance observed for adefovir diphosphate against the same mutants (fold resistance 0.9) [3].

drug resistance M184V mutation HBV polymerase HIV reverse transcriptase

Stereochemical Purity: (-)-Enantiomer Specificity in Polymerase γ Discrimination

The antiviral activity and favorable mitochondrial toxicity profile of lamivudine triphosphate are stereospecific to the L-(-)-enantiomer. The (+)-3TC-TP isomer is incorporated 16-fold more efficiently by mitochondrial DNA polymerase γ than the (-)-isomer [1]. Commercial 3TC-TP is supplied as the pure L-(-)-enantiomer with confirmed stereochemical identity .

enantiomeric purity stereoselectivity quality control

Analytical Purity Specification: HPLC Purity Across Commercial Sources

Commercial lamivudine triphosphate is supplied with HPLC purity ≥95%, a specification consistent across major vendors [1]. The compound is provided as a 10 mM aqueous solution with documented concentration verification (10–11 mM range) and pH 7.5 ± 0.5, enabling direct use in enzymatic assays without additional formulation [1].

HPLC purity quality specification research-grade procurement

Research and Industrial Applications of Lamivudine Triphosphate Based on Quantified Differentiation Evidence


HBV Polymerase Resistance Profiling and Novel Inhibitor Benchmarking

3TC-TP serves as the reference wild-type and mutant HBV polymerase inhibitor in enzymatic screening cascades. Its well-characterized Ki values (wild-type: submicromolar; M552I: 8.0-fold increase; M552V: 19.6-fold increase; L528M/M552V: 25.2-fold increase) provide a quantitative benchmark against which novel polymerase inhibitors are assessed for retained activity against lamivudine-resistant mutants [1]. The >2,500-fold resistance observed for the rtL180M + rtM204V double mutant establishes the upper bound of the resistance spectrum, enabling go/no-go decisions in lead optimization programs [2].

Mitochondrial Toxicity Assessment in Nucleoside Analog Development

The stereoselective discrimination of (-)-3TC-TP by human mitochondrial DNA polymerase γ (16-fold lower incorporation than (+)-3TC-TP; 1,140-fold lower than ddCTP) makes it an essential low-toxicity comparator in Pol γ counter-screens [1]. Novel nucleoside analog triphosphates are evaluated for their incorporation efficiency relative to 3TC-TP to predict mitochondrial toxicity liability prior to in vivo studies. Compounds showing Pol γ incorporation within 10-fold of 3TC-TP are considered to have acceptable mitochondrial safety margins.

Intracellular Pharmacology Studies of NRTI Compartmental Distribution

The differential steady-state kinetics of 3TC-TP in PBMCs (3 days) versus SMCs (2 weeks) establish it as a probe for investigating cell-type-specific phosphorylation and accumulation of nucleoside analogs [1]. Researchers conducting intracellular pharmacology studies in sanctuary sites (e.g., male genital tract, CNS) use 3TC-TP as a reference compound to compare compartment-specific metabolite accumulation profiles of novel NRTIs. The SMC/PBMC concentration ratio of 1.0 for 3TC-TP, contrasted with 0.36 for ZDV-TP, provides a quantitative framework for evaluating compartmental penetration [2].

HBV/HIV Polymerase Enzyme Assay Development and QC Validation

Pre-phosphorylated 3TC-TP (≥95% HPLC purity, 10 mM aqueous solution) is used as a positive control and QC standard in HBV DNA polymerase and HIV-1 reverse transcriptase inhibition assays [1]. The ready-to-use solution format eliminates variability from cellular kinase-dependent phosphorylation, ensuring reproducible IC50 and Ki determinations across assay runs and between laboratories. The compound's documented spectroscopic properties (λabs 270 nm, ε = 9.5 L mmol⁻¹ cm⁻¹) enable concentration verification by UV absorbance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.